2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione
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Overview
Description
2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares the pyrazolopyridine core but lacks the isoindoline-1,3-dione moiety.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one, which also exhibit biological activity
Uniqueness: 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione is unique due to its dual bicyclic structure, which combines the properties of both pyrazolopyridines and isoindoline-1,3-diones. This structural combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H8N4O2 |
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Molecular Weight |
264.24 g/mol |
IUPAC Name |
2-(1H-pyrazolo[3,4-b]pyridin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8N4O2/c19-13-8-4-1-2-5-9(8)14(20)18(13)12-10-6-3-7-15-11(10)16-17-12/h1-7H,(H,15,16,17) |
InChI Key |
RMOKRSHHNVYYLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=C3C=CC=N4 |
Origin of Product |
United States |
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